molecular formula C17H19Br B14591339 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene CAS No. 61592-94-7

1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene

Cat. No.: B14591339
CAS No.: 61592-94-7
M. Wt: 303.2 g/mol
InChI Key: VUGYKRBYEKVRHU-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 3-methyl-3-phenylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a suitable precursor, such as 2-(3-methyl-3-phenylbutan-2-yl)benzene, using bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) . The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the brominated product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution . These intermediates facilitate the introduction of various substituents onto the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene is unique due to the presence of the bulky 3-methyl-3-phenylbutan-2-yl group, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other aromatic bromides and contributes to its specific applications and properties.

Properties

CAS No.

61592-94-7

Molecular Formula

C17H19Br

Molecular Weight

303.2 g/mol

IUPAC Name

1-bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene

InChI

InChI=1S/C17H19Br/c1-13(15-11-7-8-12-16(15)18)17(2,3)14-9-5-4-6-10-14/h4-13H,1-3H3

InChI Key

VUGYKRBYEKVRHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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